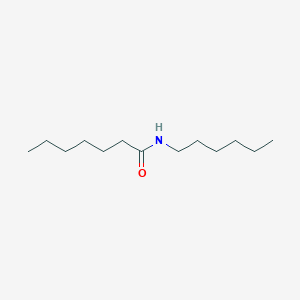

N-hexylheptanamide

Descripción

N-Hexylheptanamide is a secondary amide characterized by a heptanoyl backbone (CH₃(CH₂)₅CO-) and a hexyl group (CH₃(CH₂)₅-) attached to the nitrogen atom. This structure confers unique physicochemical properties, such as moderate hydrophobicity and flexibility due to its aliphatic chains. For instance, N-(2-Cyanoethyl)-N-hexyl-heptanamide (CAS: 67138-89-0), a closely related compound, demonstrates how substituents like cyanoethyl groups can alter properties such as polarity and molecular weight .

Propiedades

Número CAS |

14278-35-4 |

|---|---|

Fórmula molecular |

C13H27NO |

Peso molecular |

213.36 g/mol |

Nombre IUPAC |

N-hexylheptanamide |

InChI |

InChI=1S/C13H27NO/c1-3-5-7-9-11-13(15)14-12-10-8-6-4-2/h3-12H2,1-2H3,(H,14,15) |

Clave InChI |

CYWUZSYXTCCCRG-UHFFFAOYSA-N |

SMILES |

CCCCCCC(=O)NCCCCCC |

SMILES canónico |

CCCCCCC(=O)NCCCCCC |

Sinónimos |

N-Hexylheptanamide |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Features :

- Molecular Formula : C₁₆H₃₀N₂O

- Functional Groups: Amide, cyanoethyl (-CH₂CH₂CN).

- Key Properties :

The extended alkyl chain (hexyl) maintains hydrophobicity, balancing amphiphilic behavior.

N-Hydroxyoctanamide (CAS: 7377-03-9)

Structural Features :

- Molecular Formula: C₈H₁₇NO₂ (inferred from name).

- Functional Groups : Amide, hydroxyl (-OH).

Comparison :

N-Hydroxyoctanamide has a shorter carbon chain (octanamide vs. heptanamide) and a hydroxyl group, increasing hydrogen-bonding capacity. This likely improves water solubility compared to N-hexylheptanamide but reduces lipid solubility.

HEXANAMIDE, N-[(3S)-HEXAHYDRO-2-OXO-1H-AZEPIN-3-YL]-2,2,5-TRIMETHYL (CAS: 853905-45-0)

Structural Features :

- Molecular Formula : C₁₅H₂₆N₂O₂ (inferred).

- Functional Groups : Amide, cyclic azepin ring, ketone.

- Key Properties :

Comparison :

The azepin ring introduces rigidity and steric hindrance, contrasting sharply with the linear aliphatic structure of this compound. This structural difference may influence biological activity, particularly in enzyme-binding interactions.

Research Findings and Data Analysis

Table 1: Comparative Analysis of this compound and Analogs

Key Observations:

- Chain Length and Polarity: Longer alkyl chains (e.g., hexyl in this compound) enhance hydrophobicity, while polar substituents (e.g., cyanoethyl or hydroxyl) increase solubility in polar media.

- Synthetic Versatility: Derivatives like N-(2-Cyanoethyl)-N-hexyl-heptanamide highlight the adaptability of amides in chemical modifications for tailored applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.